3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
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Overview
Description
3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled environments to prevent contamination and ensure high yield. Common methods include:
One-step synthesis: This method involves a direct reaction between the starting materials under controlled temperature and pressure conditions.
Two-step synthesis: This involves an initial reaction to form an intermediate compound, followed by a second reaction to produce this compound.
Hydrothermal synthesis: This method uses high-temperature and high-pressure water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Batch reactors: These are used for small-scale production and involve mixing all reactants in a single vessel.
Continuous flow reactors: These are used for large-scale production and involve the continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure high yield and purity. Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces reduced derivatives.
Substitution: Produces substituted derivatives with different functional groups.
Scientific Research Applications
3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential and as a drug candidate.
Industry: Used in the production of various industrial products and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: This interaction can alter the function of the target molecule, leading to various biological effects.
Modulating pathways: this compound can influence biochemical pathways, leading to changes in cellular processes.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-6-9-10-7-8-4-2-3-5-11(6)7/h2-5H2,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKBRSPRACWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NCCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC2=NCCCCN12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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